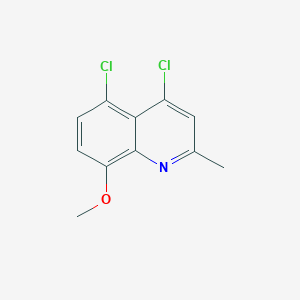
1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- is an organic compound that features a butanedione backbone with a brominated benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- typically involves the following steps:
Bromination of Benzofuran: The starting material, benzofuran, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This step introduces a bromine atom at the 5-position of the benzofuran ring.
Formation of 1,3-Butanedione: The brominated benzofuran is then reacted with acetylacetone (2,4-pentanedione) under basic conditions to form the desired 1,3-butanedione derivative. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The bromine atom on the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran moiety can engage in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butanedione, 1-(2-benzofuranyl)-: Lacks the bromine atom, leading to different reactivity and biological activity.
1,3-Butanedione, 1-(5-chloro-2-benzofuranyl)-: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
1,3-Butanedione, 1-(5-methyl-2-benzofuranyl)-: Contains a methyl group, altering its steric and electronic properties.
Uniqueness
1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This bromine atom also influences the compound’s electronic properties, potentially enhancing its activity in certain applications compared to its non-brominated analogs.
Propiedades
Número CAS |
1152565-60-0 |
|---|---|
Fórmula molecular |
C12H9BrO3 |
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
1-(5-bromo-1-benzofuran-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C12H9BrO3/c1-7(14)4-10(15)12-6-8-5-9(13)2-3-11(8)16-12/h2-3,5-6H,4H2,1H3 |
Clave InChI |
NKIOORLMCBRPPG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=CC2=C(O1)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)
![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)


![4-Methyl-5-undecylindolo[2,3-b]quinoxaline](/img/structure/B12121899.png)
![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)

![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
